2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone
Overview
Description
“2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” is a chemical compound with the molecular formula C7H4F3NO2 . It has a molecular weight of 191.11 . This compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for “2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” is 1S/C7H4F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h1-3H,(H,11,13) and the InChI key is HYESSKQCQMMNAM-UHFFFAOYSA-N .Scientific Research Applications
Detection of Al3+ Ions
A new β-diketone, closely related to 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone, was synthesized and utilized in the creation of a stable Eu3+ ion-based lanthanide complex. This complex demonstrates high selectivity and sensitivity in detecting Al3+ ions, observable to the naked eye under UV light. The experimental data align well with calculated transitions, suggesting its potential for applications in environmental monitoring and analytical chemistry Design and Synthesis of an Eu-Based β-Diketone-Sensor for the Detection of Al3+ Ions.
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel trifluoromethylated β-acetal-diols, demonstrating its versatility as a building block in organic synthesis. These compounds were applied in creating 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one, highlighting its potential in developing pharmaceutical intermediates or new materials Synthesis of novel trifluoromethylated β-acetal-diols and their application to the synthesis of 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one.
Asymmetric Synthesis
The compound's derivatives have been utilized in asymmetric synthesis, producing important chiral building blocks such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This highlights its role in creating enantiomerically pure substances, which are crucial in the development of drugs and active pharmaceutical ingredients An asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone.
Green Synthesis and Biological Study
In an eco-friendly approach, derivatives of 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone were synthesized using microwave irradiation. These compounds underwent antimicrobial culture studies, indicating their potential in developing new antimicrobial agents or studying microbial resistance mechanisms Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation.
Safety And Hazards
The safety information available indicates that “2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-5(12)3-11-2-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXAAXKMBPQMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.